molecular formula C17H19FN4O4 B601504 Gemifloxacin Impurity CAS No. 213672-25-4

Gemifloxacin Impurity

Cat. No. B601504
M. Wt: 362.36
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Gemifloxacin is an oral broad-spectrum quinolone antibacterial agent used in the treatment of acute bacterial exacerbation of chronic bronchitis and mild-to-moderate pneumonia . It has pharmacopeial and non-pharmacopeial impurities .


Synthesis Analysis

A simple and rapid stability indicating capillary zone electrophoretic (CZE) method was validated for the simultaneous determination of gemifloxacin mesylate (GFM) and its main synthetic impurity .


Molecular Structure Analysis

The non-linear optical properties of gemifloxacin (C18H20FN5O4) have been examined using density functional theory (DFT). The molecular HOMO, LUMO composition, their respective energy gaps, MESP contours/surfaces have also been drawn to explain the activity of gemifloxacin .


Chemical Reactions Analysis

The method for the analysis of gemifloxacin in the presence of excipients and stress-induced degradation products was developed and validated .


Physical And Chemical Properties Analysis

Gemifloxacin and its related substances were subjected to forced degradation under acidic, basic, thermal, oxidative, and photolytic conditions. The degradation products produced were successfully separated on a 250 mm × 4.6 mm, 5-μm particle, C18 column with ammonium acetate buffer (pH 2.7; 0.05 M)–acetonitrile 70:30 (v/v) as mobile phase at a flow rate of 0.7 mL min−1 .

Scientific Research Applications

Stability Evaluation and Bioassay Method

  • Stability and Bioassay Validation : A study by Paim et al. (2011) validated a bioassay for determining the content of gemifloxacin mesylate (GFM) in tablets. This assay is significant for GFM analysis in stability studies and routine quality control. The bioassay showed potential as an alternative methodology for GFM analysis, especially in the context of stability studies (Paim et al., 2011).

Cytotoxicity Studies

  • Cytotoxic, Phototoxic, Genotoxic Potential : Research by Paim et al. (2013) evaluated the cytotoxic, phototoxic, genotoxic, and photogenotoxic potential of gemifloxacin mesylate, its main synthetic impurity, and a degradation product. The study highlighted the importance of understanding the toxic potential of related substances, which can be associated with drug side effects and toxicity (Paim et al., 2013).

Effects on Biological Systems

  • Impact on Drosophila melanogaster : Aslan et al. (2019) investigated the effects of gemifloxacin on the survival rates, development times, and longevity of Drosophila melanogaster. This study provides insights into the sublethal effects of gemifloxacin on insect biology, which is crucial for understanding its broader ecological impacts (Aslan et al., 2019).

Analytical Method Development

  • HPLC Assay Method Validation : Kim et al. (2006) developed and validated an HPLC method for the assay of a gemifloxacin intermediate, highlighting the importance of accurate analytical methods in the production and quality control of pharmaceuticals (Kim et al., 2006).
  • Colorimetric Method for Gemifloxacin Determination : A study by Paim et al. (2014) developed a visible spectrophotometric method for determining gemifloxacin mesylate in tablets, demonstrating its suitability even in the presence of a synthetic impurity (Paim et al., 2014).

Photocatalytic Degradation and Environmental Impact

  • Photocatalytic Degradation Using TiO2 Nanoparticles : Ibrahim et al. (2017) optimized the photodegradation of gemifloxacin using titanium dioxide nanoparticles/H2O2, which is essential for eliminating drug residuals in wastewater and reducing the risk of antibiotic resistance (Ibrahim et al., 2017).

Capillary Zone Electrophoretic Method

  • CZE Method for Simultaneous Determination : Paim et al. (2014) also validated a capillary zone electrophoretic method for simultaneous determination of gemifloxacin mesylate and its main synthetic impurity, contributing to the field of analytical chemistry (Paim et al., 2014).

Pharmacokinetics and Clinical Efficacy

  • Pharmacokinetics and Tolerability in Humans : Allen et al. (2000, 2001) characterized the pharmacokinetics and tolerability of oral gemifloxacin in healthy volunteers, providing foundational knowledge for its clinical use (Allen et al., 2000), (Allen et al., 2001).

Enzyme Interaction and Resistance Studies

  • Interaction with DNA Gyrase and Topoisomerase IV : Ince et al. (2003) explored the targeting and resistance of gemifloxacin in Staphylococcus aureus, focusing on its interaction with DNA gyrase and topoisomerase IV (Ince et al., 2003).

properties

IUPAC Name

7-[3-(aminomethyl)-4-hydroxypyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O4/c18-12-3-10-14(24)11(17(25)26)6-22(9-1-2-9)15(10)20-16(12)21-5-8(4-19)13(23)7-21/h3,6,8-9,13,23H,1-2,4-5,7,19H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTVDKXMHBRYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)N4CC(C(C4)O)CN)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gemifloxacin Impurity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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